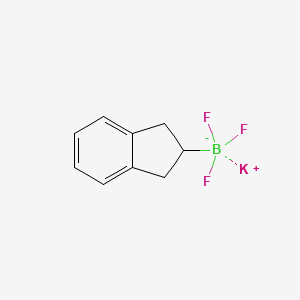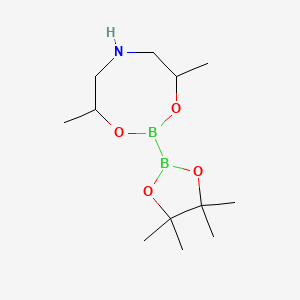![molecular formula C8H3F3I2N2 B1392931 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-86-0](/img/structure/B1392931.png)
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Mode of Action
It is known that fluorinated pyridines, a group to which this compound belongs, often exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Result of Action
The molecular and cellular effects of 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine’s action are currently unknown . More research is needed to understand the biological activities and potential therapeutic applications of this compound.
Biochemical Analysis
Biochemical Properties
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH), thereby influencing the overall metabolic pathway . These interactions are primarily driven by the compound’s unique chemical structure, which includes iodine and trifluoromethyl groups that enhance its binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways such as the interferon signaling pathway, leading to altered gene expression profiles and metabolic states . Additionally, it can induce DNA damage, as evidenced by increased γH2AX staining, which is a marker for DNA double-strand breaks . These cellular effects highlight the compound’s potential as a tool for studying cellular responses to metabolic stress and DNA damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of pyrimidine biosynthesis by targeting DHODH . This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Consequently, cells experience metabolic stress and activate compensatory pathways to mitigate the effects of nucleotide depletion. Additionally, the compound’s interaction with DHODH and other biomolecules can lead to changes in gene expression, further influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for extended experimental use . Over time, it may undergo degradation, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, indicating its potential for inducing lasting biochemical effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively modulate metabolic pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as organ damage or systemic toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as DHODH . By inhibiting this enzyme, the compound disrupts pyrimidine biosynthesis, leading to altered metabolic flux and changes in metabolite levels. This disruption can have downstream effects on other metabolic pathways, highlighting the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function. For instance, the compound may be preferentially transported to certain cellular compartments, where it can exert its biochemical effects more effectively.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyrrolo[2,3-b]pyridine scaffold. One common method involves the iodination of a pyrrolo[2,3-b]pyridine precursor using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrrolo[2,3-b]pyridine compounds .
Scientific Research Applications
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diiodo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
Uniqueness
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,4-diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3I2N2/c9-8(10,11)3-1-14-7-5(6(3)13)4(12)2-15-7/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKZZFHRXJRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192619 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-86-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3,4-diiodo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
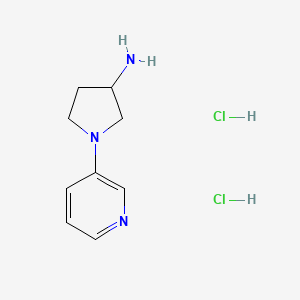
![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)
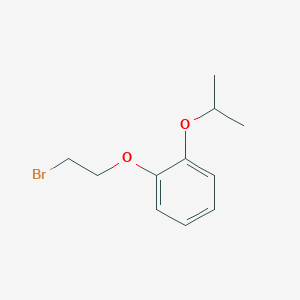
![tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid](/img/structure/B1392861.png)
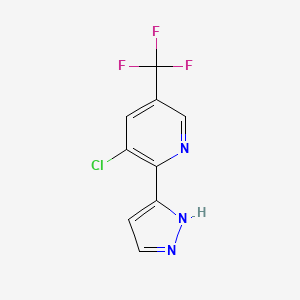
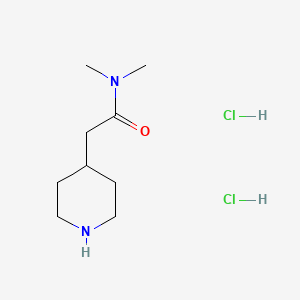
![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)
![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)
